Dodecanamide

Description

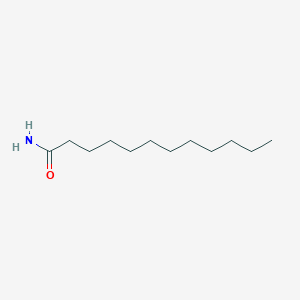

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRSCQWREDREME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022146 | |

| Record name | Dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-16-7 | |

| Record name | Dodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD22052MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Dodecanamide and Its Derivatization

Chemical Synthesis Pathways for Dodecanamide Core Structure

The formation of the amide bond in this compound can be achieved through several synthetic routes, each with distinct advantages in terms of reaction conditions, yield, and scalability.

Direct Amidation Reactions for this compound Formation

Direct amidation involves the reaction of a carboxylic acid with an amine. In the context of N-substituted dodecanamides, dodecanoic acid (lauric acid) is a common starting material. vulcanchem.com The direct condensation of dodecanoic acid with an amine, such as aniline (B41778), can be performed at high temperatures (160–200°C), with the removal of water, often through distillation, to drive the reaction to completion. vulcanchem.com

For the synthesis of functionalized derivatives, coupling agents are frequently employed to facilitate the amide bond formation under milder conditions. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. fishersci.nowikipedia.org This method is particularly useful for preparing derivatives like N-[3-(dimethylamino)propyl]this compound.

Reflux Methodologies in this compound Synthesis

Reflux techniques are commonly utilized in the synthesis of this compound derivatives to maintain a constant reaction temperature and facilitate the reaction between dodecanoic acid and an amine. For instance, the synthesis of certain lipoamides, a class of fatty acid amides, is carried out under reflux conditions using a Dean-Stark trap to remove the water formed during the reaction, thereby shifting the equilibrium towards the product. The synthesis of specific thiazole (B1198619) derivatives from N-phenylthis compound precursors also involves a reflux step in ethyl acetate (B1210297) for several hours. derpharmachemica.com

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound derivatives. This technique can dramatically reduce reaction times from hours to minutes while often providing high yields. For the synthesis of N-[3-(dimethylamino)propyl]this compound, irradiating a mixture of dodecanoic acid, the corresponding amine, and a coupling agent like EDC at 100°C can yield the product in as little as 10 minutes.

Alternative and Emerging Synthetic Routes for this compound

Beyond traditional methods, alternative routes for this compound synthesis are being explored. One prominent emerging method is enzymatic synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of dodecanoic acid. This biocatalytic approach offers a greener alternative, proceeding under mild conditions, often in a solvent-free system.

Another well-established alternative involves the use of a more reactive carboxylic acid derivative, dodecanoyl chloride (lauroyl chloride). derpharmachemica.comfishersci.cafishersci.atsigmaaldrich.comwikipedia.orgontosight.ai This acid chloride readily reacts with amines at room temperature in an inert solvent to form the corresponding this compound. A base is often added to neutralize the hydrochloric acid byproduct.

Derivatization Strategies for Functionalized this compound Compounds

The functional properties of this compound can be tailored by introducing various substituents on the nitrogen atom of the amide group.

Synthesis of N-Substituted this compound Derivatives

A wide array of N-substituted this compound derivatives can be synthesized, typically by reacting dodecanoic acid or dodecanoyl chloride with a primary or secondary amine. vulcanchem.com

Table 1: Synthesis of N-Substituted this compound Derivatives

| Derivative Name | Starting Materials | Key Reagents/Conditions |

|---|---|---|

| N-Phenylthis compound | Dodecanoyl chloride, Aniline | Inert solvent (e.g., benzene), room temperature, optional base (e.g., triethylamine). |

| N-[3-(Dimethylamino)propyl]this compound | Dodecanoic acid, N,N-Dimethyl-1,3-propanediamine | Coupling agent (e.g., EDC), microwave irradiation (100°C, 10 min). |

| N-(3-Hydroxypropyl)this compound | Dodecanoic acid, 3-Hydroxypropylamine | Direct amidation. |

The synthesis of N-phenylthis compound is a classic example, achievable through the nucleophilic acyl substitution of dodecanoyl chloride with aniline. This reaction is typically performed in an inert solvent, and a base can be added to scavenge the HCl produced.

For the synthesis of N-[3-(dimethylamino)propyl]this compound , dodecanoic acid is reacted with N,N-dimethyl-1,3-propanediamine. fishersci.ca The use of coupling agents like EDC is common to facilitate this reaction.

N-(3-hydroxypropyl)this compound is synthesized through the direct amidation of dodecanoic acid with 3-hydroxypropylamine.

The synthesis of N,N-Bis(2-hydroxyethyl)this compound , also known as lauric acid diethanolamide, involves the reaction of lauric acid or its derivatives with diethanolamine (B148213). thegoodscentscompany.comwikipedia.orgfishersci.ptmpg.defishersci.ca An alternative route involves the amidation of a methyl ester of lauric acid with diethanolamine.

These derivatization strategies allow for the creation of a diverse library of this compound compounds with tailored functionalities.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14256 nih.govcdutcm.edu.cnuni.lu |

| Lauric acid (Dodecanoic acid) | 3893 lipidmaps.orgfishersci.cauni.lumpg.denih.gov |

| Urea | 1176 |

| Dodecanoyl chloride | 8166 fishersci.cafishersci.atwikipedia.org |

| N-Phenylthis compound | 18898 |

| Aniline | 6115 |

| N,N′-Dicyclohexylcarbodiimide (DCC) | 10868 fishersci.nothermofisher.cnnih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 15908 wikipedia.orgfishersci.ateasychem.orgfishersci.ca |

| N-[3-(Dimethylamino)propyl]this compound | 51392 thegoodscentscompany.comuni.lumassbank.eunih.gov |

| N,N-Dimethyl-1,3-propanediamine | 7993 fishersci.ca |

| N-(3-Hydroxypropyl)this compound | 86326 |

| 3-Hydroxypropylamine | 7515 |

| N,N-Bis(2-hydroxyethyl)this compound | 8430 uni.lunih.gov |

| Diethanolamine | 8113 wikipedia.orgfishersci.ptmpg.defishersci.ca |

| Candida antarctica lipase B | Not applicable |

| Triethylamine (B128534) | 1146 |

| Ethyl acetate | 8857 |

| Benzene (B151609) | 241 |

N-[2-[(2-hydroxyethyl)amino]ethyl]this compound Synthesis

N-[2-[(2-hydroxyethyl)amino]ethyl]this compound is characterized by a this compound backbone linked to a hydrophilic head group containing both hydroxyl and secondary amine functionalities. Its synthesis can be achieved through several routes.

One common method is the direct amidation of a lauric acid source with 2-(2-hydroxyethyl)aminoethylamine. innexscientific.com This can involve reacting dodecanoic acid directly with 2-(2-hydroxyethyl)aminoethylamine under conditions that facilitate the formation of the amide bond, such as elevated temperatures and the use of a catalyst. innexscientific.com A similar approach utilizes palm oil, which is rich in lauric acid, heated with hydroxyethyl (B10761427) ethylenediamine (B42938) (a common name for the same reactant) at 140°C for several hours. google.com

Another synthetic pathway involves the hydrolysis of an intermediate compound, 1-(2-hydroxyethyl)-2-undecyl-2-imidazoline. In a documented procedure, this imidazoline (B1206853) derivative is stirred in water at a moderately elevated temperature (40-50°C) for 24 hours to yield the final N-[2-[(2-hydroxyethyl)amino]ethyl]this compound product. ontosight.ai

| Reactant 1 | Reactant 2 | Key Conditions | Reference |

| Dodecanoic Acid | 2-(2-hydroxyethyl)aminoethylamine | Heat, Catalyst | innexscientific.com |

| Palm Oil | Hydroxyethyl ethylenediamine | 140°C, 2 hours | google.com |

| 1-(2-hydroxyethyl)-2-undecyl-2-imidazoline | Water | 40-50°C, 24 hours | ontosight.ai |

N-(2,5-Dimethylbenzyl)this compound Synthesis

The most direct synthesis involves the reaction of dodecanoyl chloride with 2,5-dimethylbenzylamine. This type of reaction, known as a Schotten-Baumann reaction when performed in the presence of a base, is a fundamental method for preparing amides from acid chlorides and amines. Typically, the reaction would be carried out in an inert solvent, with a base such as pyridine (B92270) or triethylamine added to neutralize the hydrochloric acid byproduct formed during the reaction.

| Reactant 1 | Reactant 2 | Typical Reaction Type |

| Dodecanoyl Chloride | 2,5-Dimethylbenzylamine | Amidation (Schotten-Baumann conditions) |

N-(3,4-Dichlorobenzyl)this compound Synthesis via Dodecanoyl Chloride and 3,4-Dichlorobenzylamine

The synthesis of N-(3,4-Dichlorobenzyl)this compound is a direct application of amide formation using an acid chloride and an amine. This method provides an efficient route to the desired dichlorinated benzylamide derivative.

The established process involves the reaction of dodecanoyl chloride with 3,4-dichlorobenzylamine. ontosight.ai To facilitate the reaction and consume the hydrogen chloride generated, a base is typically employed. ontosight.ai Common bases for this purpose include pyridine or triethylamine, and the reaction is usually conducted in a suitable inert solvent. The general principle of this synthesis is broadly applicable for creating a wide range of N-substituted amides. ontosight.ai

| Reactant 1 | Reactant 2 | Base (Example) | Solvent |

| Dodecanoyl Chloride | 3,4-Dichlorobenzylamine | Triethylamine or Pyridine | Inert Solvent (e.g., Dichloromethane) |

N-(2-Aminoethyl)this compound Derivatives

N-(2-Aminoethyl)this compound is a foundational derivative that can be synthesized through the condensation of a lauric acid source with ethylenediamine. One method involves the dehydro-condensation of lauric acid and ethylenediamine. google.com

| Reactant 1 | Reactant 2 | Reaction Type | Reference |

| Lauric Acid | Ethylenediamine | Dehydro-condensation | google.com |

| Dodecanoyl Chloride | Ethylenediamine | Acylation | guidechem.com |

| Methyl Laurate | Ethylenediamine | Amidation | guidechem.com |

N,N-bis(2-hydroxyethyl)this compound Synthesis

Also known as lauramide diethanolamide (Lauramide DEA), N,N-bis(2-hydroxyethyl)this compound is a widely recognized nonionic surfactant. Its synthesis is well-established and can be performed through several methods.

A primary method is the condensation reaction between lauric acid (dodecanoic acid) and diethanolamine. fishersci.ca To drive the reaction towards the amide product, a dehydrating agent is often used, and the reaction is conducted at elevated temperatures, typically between 100–150°C, under an inert atmosphere to prevent side reactions. fishersci.ca A high-yield synthesis involves reacting lauroyl chloride with diethanolamine, which can achieve a yield of approximately 90%. Industrial production may start from natural triglycerides, like coconut oil, which are converted to fatty acid methyl esters before reacting with diethanolamine. fishersci.ca Another process involves reacting a fatty alkyl ester with an alkanolamine like diethanolamine and then "aging" the mixture at temperatures between 70°C and 90°C to increase the final amide-to-ester ratio. google.comgoogle.com

| Reactant 1 | Reactant 2 | Key Conditions / Features | Yield | Reference |

| Lauric Acid | Diethanolamine | 100–150°C, Dehydrating agent | - | fishersci.ca |

| Lauroyl Chloride | Diethanolamine | - | ~90% | |

| Fatty Alkyl Ester | Diethanolamine | Aging at 70-90°C | - | google.comgoogle.com |

N-(3-(dimethylamino)propyl)this compound Synthesis

This tertiary amidoamine is synthesized through the condensation of a dodecanoic acid derivative with N,N-dimethyl-1,3-propanediamine. nih.gov

One specific, detailed laboratory method involves dissolving lauroyl chloride in dry chloroform (B151607) and cooling the solution to 0°C. chem960.com A solution of N,N-dimethyl-1,3-propanediamine and triethylamine in dry chloroform is then added dropwise. chem960.com The reaction mixture is allowed to warm to room temperature and stirred for a couple of hours. After workup, which includes removal of the solvent, neutralization, and extraction, the final product is purified by distillation under reduced pressure, yielding an amber solid. chem960.com This procedure has been reported to produce a yield of 68%. chem960.com A more general approach involves the amidation of lauric acid with N,N-dimethyl-1,3-propanediamine, often facilitated by a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane. nih.gov

| Reactant 1 | Reactant 2 | Base / Coupling Agent | Solvent | Yield | Reference |

| Lauroyl Chloride | N,N-dimethyl-1,3-propanediamine | Triethylamine | Chloroform | 68% | chem960.com |

| Lauric Acid | N,N-dimethyl-1,3-propanediamine | DCC or EDC | Dichloromethane or THF | ~75-85% | nih.gov |

N-(2-hydroxypropyl)this compound Synthesis

N-(2-hydroxypropyl)this compound, also known as lauric acid monoisopropanolamide, is a fatty amide used in various formulations. chemicalbook.comechemi.com The typical industrial synthesis involves the direct amidation of dodecanoic acid (lauric acid) with 1-amino-2-propanol (monoisopropanolamine). vulcanchem.com

Additionally, it can be produced through the reaction of a fatty alkyl ester, such as a lauric acid ester, with 1-amino-2-propanol. This reaction is part of a broader class of alkanolamide syntheses. google.comgoogle.com These methods provide reliable pathways to this N-substituted hydroxy amide.

| Reactant 1 | Reactant 2 | Reaction Type | Reference |

| Dodecanoic Acid | 1-Amino-2-propanol | Direct Amidation | vulcanchem.com |

| Fatty Alkyl Ester | 1-Amino-2-propanol | Amidation | google.comgoogle.com |

The synthesis of this compound and its derivatives is a field of active research, driven by the diverse applications of these compounds in various scientific and industrial domains. Advanced synthetic methodologies have been developed to introduce specific functional groups and create complex molecular architectures based on the this compound scaffold. These methods are crucial for producing novel compounds with tailored properties for applications ranging from medicinal chemistry to materials science. This section explores several sophisticated synthetic routes for preparing specific this compound derivatives, highlighting the chemical strategies employed to achieve the desired molecular structures.

Synthesis of Derivatized Dodecanamides

The derivatization of this compound allows for the fine-tuning of its physicochemical and biological properties. By incorporating various functional groups, researchers can create a wide array of molecules with unique characteristics. The following subsections detail the synthesis of several complex this compound derivatives, showcasing the versatility of modern synthetic organic chemistry.

N-(4-aminobutyl)-N-(3-aminopropyl)-8-hydroxy-dodecanamide (AAHD) is a novel acylspermidine derivative that has been synthesized and investigated for its potential biological activities. researchgate.netresearchgate.net The synthesis of this complex molecule is part of a broader effort to create new polyamine analogues with therapeutic potential. researchgate.net Acylspermidines are a class of compounds characterized by a polyamine backbone acylated with a fatty acid. The synthesis of AAHD would conceptually involve the coupling of a protected form of the polyamine N-(4-aminobutyl)-N-(3-aminopropyl)amine (spermidine) with 8-hydroxydodecanoic acid or a suitable derivative.

The synthetic strategy for AAHD, as a novel acylspermidine derivative, likely involves a multi-step process. researchgate.netasu.edu.eg This would begin with the preparation of the necessary precursors: the polyamine with appropriate protecting groups to ensure selective acylation, and 8-hydroxydodecanoic acid. The core of the synthesis would be the formation of the amide bond between the fatty acid and the polyamine. This is a critical step that can be achieved using various coupling reagents common in peptide synthesis to ensure high yield and purity. The presence of a hydroxyl group on the dodecanoyl chain adds another layer of complexity, potentially requiring its own protection and deprotection steps to avoid unwanted side reactions. The final step in the synthesis would involve the removal of all protecting groups to yield the target molecule, AAHD. The development of this synthetic route has been pivotal in enabling the study of its biological effects, particularly its in vitro antitumor activity against cell lines such as HepG2. researchgate.netresearchgate.net

N-((4′-Methoxy-2′-nitrophenyl)carbamothioyl)this compound is a thiourea (B124793) derivative of this compound that has been synthesized as part of a series of compounds screened for their biological activities. rsc.org The synthesis of this compound follows a general and efficient protocol for the preparation of thiourea-based molecules. rsc.org

The synthesis is a two-step, one-pot reaction. rsc.org In the first step, lauroyl chloride is treated with potassium thiocyanate (B1210189) in dry acetone (B3395972). rsc.org The reaction mixture is refluxed at 50–60 °C for one hour to form the intermediate, lauroyl isothiocyanate. rsc.org After cooling, a solution of 4-methoxy-2-nitroaniline (B140478) in acetone is added to the reaction mixture. rsc.orgnih.gov The mixture is then refluxed again at 50–60 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC). rsc.org Upon completion, the reaction mixture is cooled on ice, leading to the precipitation of the product. rsc.org The crude product is then collected by filtration and recrystallized from absolute ethanol (B145695) to afford the pure N-((4′-Methoxy-2′-nitrophenyl)carbamothioyl)this compound. rsc.org The structure of the synthesized compound is confirmed through various spectroscopic techniques, including IR, ¹H NMR, and ¹³C NMR. rsc.org

| Reactants | Reagents & Solvents | Conditions | Product |

| Lauroyl chloride, Potassium thiocyanate | Acetone | Reflux at 50-60°C for 1h | Lauroyl isothiocyanate (intermediate) |

| Lauroyl isothiocyanate, 4-Methoxy-2-nitroaniline | Acetone | Reflux at 50-60°C | N-((4′-Methoxy-2′-nitrophenyl)carbamothioyl)this compound |

Similar to the methoxy-nitro derivative described above, N-((4′-(Trifluoromethyl)phenyl)carbamothioyl)this compound is another thiourea derivative of this compound. rsc.org Its synthesis is achieved through the same general methodology, highlighting the versatility of this approach for creating a library of related compounds with different substituents on the phenyl ring. rsc.org

The synthesis commences with the reaction of lauroyl chloride with potassium thiocyanate in acetone under reflux to generate lauroyl isothiocyanate in situ. rsc.org Subsequently, 4-(trifluoromethyl)aniline (B29031) is added to the reaction mixture, which is then refluxed again at 50–60 °C. rsc.org The progress of the reaction is monitored by TLC. rsc.org Once the starting materials are consumed, the mixture is cooled, and the resulting precipitate is filtered. rsc.org Recrystallization from absolute ethanol yields the purified N-((4′-(Trifluoromethyl)phenyl)carbamothioyl)this compound. rsc.org This synthetic protocol has been successfully employed to produce a range of thiourea derivatives for biological evaluation. rsc.org

| Reactants | Reagents & Solvents | Conditions | Product |

| Lauroyl chloride, Potassium thiocyanate | Acetone | Reflux at 50-60°C for 1h | Lauroyl isothiocyanate (intermediate) |

| Lauroyl isothiocyanate, 4-(Trifluoromethyl)aniline | Acetone | Reflux at 50-60°C | N-((4′-(Trifluoromethyl)phenyl)carbamothioyl)this compound |

The synthesis of N-[ (5-(Hydroxymethyl)furan-2-yl)methyl]this compound represents a significant advancement in the selective modification of bio-based molecules. uniovi.esacs.orgacs.orgsemanticscholar.org This compound has been successfully prepared using a chemoselective lipase-catalyzed N-acylation of 5-(hydroxymethyl)furfurylamine (HMFA). uniovi.esacs.orgacs.orgsemanticscholar.org This enzymatic approach is noteworthy for its high selectivity, mild reaction conditions, and scalability. uniovi.esacs.orgacs.orgsemanticscholar.org

The synthesis is carried out by reacting HMFA with a suitable acyl donor, such as methyl laurate, in the presence of an immobilized lipase. uniovi.esacs.orgacs.orgsemanticscholar.org A particularly effective catalyst for this transformation is the immobilized Candida antarctica lipase B (EziG-CALB). acs.orgsemanticscholar.org The reaction is typically performed in a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at a controlled temperature, for instance, 30 °C. acs.org The key to the chemoselectivity of this reaction is the enzyme's ability to preferentially catalyze the acylation of the amino group over the hydroxyl group of HMFA. uniovi.esacs.orgacs.orgsemanticscholar.org This avoids the need for protection and deprotection steps, making the process more efficient and environmentally friendly. uniovi.esacs.orgacs.orgsemanticscholar.org The product, N-[ (5-(Hydroxymethyl)furan-2-yl)methyl]this compound, is obtained in high yield (e.g., 91% isolated yield) as a pale yellow powder after a simple work-up procedure that involves filtration of the enzyme and removal of the solvent. uniovi.esacs.org The purity of the product is often high enough to not require further purification, though washing with a solvent like cold diethyl ether can be employed. acs.org The structure of this furan-based this compound derivative has been thoroughly characterized by NMR and mass spectrometry. uniovi.esacs.org

| Substrate | Acyl Donor | Catalyst | Solvent | Conditions | Product | Yield |

| 5-(Hydroxymethyl)furfurylamine | Methyl laurate | EziG-CALB | 2-MeTHF | 30°C, 250 rpm | N-[ (5-(Hydroxymethyl)furan-2-yl)methyl]this compound | 91% |

N-(5-Hydroxypentyl)-N-(3-aminopropyl)this compound is a key intermediate in the total synthesis of the marine natural product Acarnidine. aaup.educanterbury.ac.nz Its preparation is a multi-step process that demonstrates a strategic approach to building complex, polyfunctional molecules. aaup.edu

The synthesis begins with the reaction of 5-aminopentanol with acrylonitrile (B1666552) in dry tetrahydrofuran (B95107) (THF) under cold conditions. aaup.edu This Michael addition reaction is stirred at room temperature for several hours, and after removal of the solvent and excess acrylonitrile, the resulting crude product is purified by column chromatography on alumina (B75360) with methanol (B129727) as the eluent to give 3-(5-hydroxypentylamino)propanenitrile as a colorless oil in high yield (90%). aaup.edu The next step involves the reduction of the nitrile group to a primary amine. This is followed by acylation of the secondary amine with dodecanoyl chloride. canterbury.ac.nz The reaction is carried out in chloroform, and after extraction and drying, the crude product is purified by column chromatography on silica (B1680970) gel with ethyl acetate as the eluent to yield N-(5-hydroxypentyl)-N-(3-cyanopropyl)this compound as a colorless oily product in 85% yield. aaup.edu The final step to obtain the title compound is the reduction of the nitrile group in this intermediate to a primary amine. This synthetic sequence provides access to the core structure of Acarnidine, which can then be further elaborated to complete the synthesis of the natural product. aaup.educanterbury.ac.nz

The introduction of oxygen-containing functional groups, such as carbonyls, into the this compound structure can significantly impact its chemical reactivity and biological properties. The synthesis of these oxygenated derivatives often requires specific strategies to control the position and type of oxygenation.

3-Oxo-dodecanamide and its derivatives are an important class of molecules, with some acting as signaling molecules in bacterial quorum sensing. smolecule.comebi.ac.uk Their synthesis can be achieved through several distinct approaches, each with its own advantages and challenges. The main strategies include direct acylation, oxidative methods, and enzymatic synthesis. smolecule.com

Direct Acylation: This is a common and straightforward method for forming the 3-oxo-amide linkage. smolecule.com It typically involves the reaction of a dodecanoyl derivative, such as dodecanoyl chloride, with an appropriate amino acid or amino-containing molecule under controlled conditions. smolecule.com For instance, the synthesis of N-(3-oxododecanoyl)homoserine lactone, a well-known quorum-sensing molecule, involves the condensation of 3-oxododecanoic acid with homoserine lactone. ebi.ac.uk A related approach is the Reformatsky reaction, which can be used to generate 3-hydroxycarboxylates that are then coupled with an amine to form the corresponding 3-hydroxy-amide, which can be subsequently oxidized to the 3-oxo-amide. asm.org

Oxidative Methods: These methods start with a pre-formed this compound or a related precursor and introduce the keto group at the 3-position through an oxidation reaction. smolecule.com This can be a challenging approach due to the need for regioselective oxidation. The choice of oxidizing agent and reaction conditions is critical to achieve the desired transformation without over-oxidation or reaction at other positions in the molecule.

Enzymatic Synthesis: This approach utilizes enzymes to catalyze the formation of the 3-oxo-dodecanamide structure, often with high selectivity and under mild reaction conditions. smolecule.com For example, acyl-homoserine lactone synthases are enzymes that can catalyze the condensation of a 3-oxododecanoyl-acyl carrier protein (ACP) with S-adenosylmethionine to produce N-(3-oxododecanoyl)homoserine lactone. pdbj.org Enzymatic methods are increasingly attractive due to their potential for green and sustainable synthesis, minimizing the use of harsh reagents and protecting groups. preprints.org

Synthesis of Oxygenated this compound Derivatives

This compound, 5-hydroxy-N-phenyl-, (S)- Derivatization

The synthesis of chiral hydroxy amides, such as (S)-5-hydroxy-N-phenylthis compound, represents a significant area of research due to their potential applications in various fields, including as intermediates for pharmaceuticals. While specific documented syntheses for (S)-5-hydroxy-N-phenylthis compound are not extensively detailed in readily available literature, the general approach to creating such molecules often involves the strategic formation of a chiral alcohol followed by amidation.

A plausible synthetic strategy can be inferred from the preparation of structurally related compounds like (3S)-hydroxy-5-phenylpentanoic acid. mdpi.com The synthesis of this compound utilizes an asymmetric aldol (B89426) addition to establish the stereocenter of the hydroxyl group. mdpi.com This is followed by the conversion of the carboxylic acid to an amide. A similar approach for the target molecule would likely involve the asymmetric reduction of a corresponding keto-acid or the use of a chiral building block to introduce the (S)-hydroxyl group at the 5-position of a dodecanoic acid derivative. Subsequent amidation with aniline would yield the final N-phenyl amide product.

Another relevant strategy involves the enzymatic reduction of keto esters, which has been shown to produce chiral hydroxy compounds with high enantioselectivity. nih.gov For instance, the microbial reduction of ketoesters has been used to produce both (3R)-hydroxy and (5S)-hydroxy compounds. nih.gov This biocatalytic approach could potentially be adapted for the synthesis of the 5-hydroxy dodecanoic acid precursor needed for (S)-5-hydroxy-N-phenylthis compound.

Synthesis of Multivalent this compound Architectures

The synthesis of molecules containing multiple this compound units allows for the creation of complex, self-assembling structures with applications in materials science and supramolecular chemistry.

Dodecaamide cages are complex, 12-arm organic molecules that serve as versatile building blocks in supramolecular chemistry. nih.gov Their synthesis is achieved through a straightforward, two-step process starting from porous organic imine cages. scienceasia.org The initial imine cage is first reduced to form a stable amine cage intermediate. scienceasia.org This intermediate, possessing 12 amine groups, can then be readily derivatized. scienceasia.org

The final dodecaamide cage is formed via a simple, one-step amidation reaction where the amine cage intermediate is reacted with an appropriate acid halide. nih.govscienceasia.org This method is highly versatile, allowing for the introduction of 12 functional arms around a compact organic core, which is approximately 2 nm in size. scienceasia.org These resulting dodecaamide materials are potential building blocks for both crystalline and amorphous functional materials. scienceasia.org

A bislauramide-based concrete foaming agent can be synthesized in high yield through a simple and efficient route. vulcanchem.comnih.gov The synthesis involves the reaction of readily available starting materials: hexamethylenediamine, dodecanoic acid (lauric acid), and chloroacetic acid. vulcanchem.comnih.gov The reaction conditions, including temperature, time, and molar ratios of the reactants, have been optimized to ensure a good yield of the final product. vulcanchem.comnih.gov This bislauramide compound exhibits very low surface tension and possesses good foaming properties, making it an effective agent for creating low-density foam concrete. vulcanchem.comnih.gov

| Reactants | Product | Application |

| Hexamethylenediamine | Bislauramide | Concrete Foaming Agent |

| Dodecanoic Acid | ||

| Chloroacetic Acid |

The synthesis of N,N′-1,8-octanediylbis-dodecanamide and N,N′-1,9-nonanediylbis-dodecanamide has been explored in the context of creating low molecular mass organogelators for applications such as in dye-sensitized solar cells. unifiedpatents.com These diamide (B1670390) derivatives have been shown to improve the stability of traditional liquid electrolytes. unifiedpatents.com Molecular dynamics simulations have revealed that despite the small structural difference of a single methylene (B1212753) group, the self-assembly patterns of these two molecules are quite distinct, leading to different morphologies in the resulting gels. unifiedpatents.com The synthesis of N,N′-1,8-octanediylbis-dodecanamide has been utilized in the development of two-component quasi-solid-state electrolytes, demonstrating improved solar cell conversion efficiency compared to single-component systems.

The general synthetic approach for these types of bis-amides involves the reaction of a diamine with two equivalents of a carboxylic acid or its more reactive acyl chloride derivative. For N,N′-1,9-nonanediylbis-dodecanamide, the synthesis is carried out by reacting lauroyl chloride with 1,9-diaminononane (B1582714) in the presence of sodium bicarbonate in a mixture of ether and water. This method results in a good yield of the desired product.

Table of Synthetic Parameters for N,N′-1,9-nonanediylbis-dodecanamide

| Reactant 1 | Reactant 2 | Base | Solvent System | Yield |

|---|

N,N′-1,5-pentanediylbis-dodecanamide is a low molecular mass organogelator that has been synthesized for use in quasi-solid-state dye-sensitized solar cells. mdpi.com The synthesis is achieved by reacting lauroyl chloride with 1,5-diaminopentane. mdpi.com The reaction is typically carried out in a biphasic solvent system of ether and water, with sodium bicarbonate acting as a base to neutralize the hydrochloric acid byproduct. mdpi.com After the reaction, the solvent is removed under vacuum, and the resulting white powder can be further purified by recrystallization from ethanol, yielding colorless leaflets of the product. mdpi.com This gelator has been used in combination with a co-gelator, 4-(Boc-aminomethyl)pyridine, to create a two-component supramolecular gel electrolyte.

Detailed Synthesis of N,N′-1,5-pentanediylbis-dodecanamide

| Reactant 1 | Reactant 2 | Base | Solvent System | Yield | Product Form |

|---|

Enzymatic Synthesis of Alkamides (this compound derivatives) in Non-aqueous Systems

The enzymatic synthesis of amides, including this compound derivatives, offers a green and selective alternative to traditional chemical methods. Enzymes such as lipases and proteases can catalyze amide bond formation under mild reaction conditions, often with high specificity. These reactions can be performed in non-aqueous systems, such as organic solvents or ionic liquids, to shift the reaction equilibrium towards synthesis rather than hydrolysis.

A notable example is the synthesis of N-(2-hydroxyethyl)this compound. This reaction can be catalyzed by an immobilized lipase, Novozym 435, from dodecanoic acid and ethanolamine. The reaction is typically heated to melt the fatty acid, and the addition of the amine initiates the synthesis. Performing the reaction under vacuum can help to remove the water formed during the reaction, which can improve the yield.

The use of ionic liquids as co-solvents in enzymatic synthesis has also been explored. For instance, the synthesis of octyl β-d-glucopyranoside and decyl β-d-glucopyranoside has been successfully carried out in non-aqueous reaction systems containing ionic liquids, demonstrating the potential for these systems in the commercial production of long-chain alkyl glucosides.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods are integral to the efficient and selective synthesis of this compound and its derivatives, offering advantages in terms of yield, purity, and environmental impact. Various catalysts facilitate the amidation process, which is central to forming the this compound backbone.

One approach involves the direct amidation of dodecanoic acid (lauric acid) with an appropriate amine. For instance, the synthesis of N,N-Bis(2-hydroxyethyl)this compound can be achieved by reacting lauric acid with diethanolamine at elevated temperatures, often around 90°C, in a reaction that can be catalyzed. In solvent-free conditions, catalysts like p-toluenesulfonic acid (PTSA) can be employed, where reactants are heated to high temperatures (e.g., 150°C) under a nitrogen atmosphere in a process known as melt polycondensation.

For the synthesis of more complex this compound derivatives, stereoselective catalytic reactions are crucial. The synthesis of ceramide trafficking inhibitors, such as (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)this compound (HPA-12), utilizes catalytic enantioselective Mannich-type reactions. acs.orgnih.gov These reactions are often catalyzed by metal-ligand complexes, such as a copper(II)-chiral diamine complex. acs.orgnih.govnih.gov This methodology allows for the precise control of stereochemistry, which is vital for the biological activity of the target molecule. acs.org For example, a zinc-catalyzed asymmetric Mannich-type reaction in water has been developed for the large-scale synthesis of a stereoisomer of HPA-12. researchgate.net

Derivatization can also be achieved through catalytic reactions on the this compound structure itself. The hydroxyl groups on derivatives like N,N-Bis(2-hydroxyethyl)this compound can undergo substitution reactions, and the amide group can be reduced to an amine using powerful reducing agents. Furthermore, the phenyl group in N-phenyl-dodecanamide can be subjected to electrophilic aromatic substitution reactions.

Purification and Characterization Techniques for this compound Compounds

The isolation and structural confirmation of this compound and its derivatives rely on a combination of modern purification and analytical techniques.

Spectroscopy is essential for confirming the identity and structural integrity of this compound compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups in this compound. The spectra typically show a prominent characteristic band for the secondary amide N-H group in the region of 3440–3270 cm⁻¹. researchgate.net Other significant peaks include the C=O stretching frequency of the amide group (Amide I band) around 1625–1655 cm⁻¹ and the N–H bending vibration (Amide II band) near 1550 cm⁻¹. researchgate.net For N,N-disubstituted derivatives like N,N-diethylthis compound, FTIR spectra can be recorded from a thin film on a substrate like silver chloride. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of this compound and its derivatives, particularly in complex mixtures like biological or environmental samples. nih.govunila.ac.id Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (e.g., Quadrupole Time-of-Flight, Q-TOF) allows for high-resolution separation and sensitive detection. oncotarget.com Chromatographic separation is often achieved on a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing an additive like formic acid to facilitate ionization. oncotarget.com In mass spectrometry analysis, this compound derivatives can be detected as protonated molecules, such as the [M+H]⁺ ion. bham.ac.uk For instance, N,N-Bis(2-hydroxyethyl)this compound has been identified with a detected m/z of 288.2541. unila.ac.id

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For N,N-Dibutyl this compound, the ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 3.29 and 3.20 ppm for the protons on the carbons adjacent to the nitrogen atom, while the ¹³C NMR spectrum displays the carbonyl carbon signal at δ 173.28 ppm. rsc.org The spectra of some this compound derivatives can be complex due to the presence of rotamers (conformational isomers arising from restricted rotation around the amide C-N bond), which may appear as distinct sets of signals at room temperature. sapub.org These rotamers can equilibrate at higher temperatures, leading to a simplified spectrum. sapub.org

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of this compound. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 199. chemicalbook.comnist.gov A prominent peak in the spectrum is the base peak at m/z 59, which corresponds to the [CH₂CONH₂]⁺ fragment resulting from McLafferty rearrangement. chemicalbook.com

The following table summarizes key spectroscopic data for this compound and a representative derivative.

| Technique | Compound | Characteristic Data | Reference(s) |

| FTIR | This compound Derivatives | C=O stretch: ~1640 cm⁻¹, N-H bend: ~1550 cm⁻¹ | |

| MS (EI) | This compound | Molecular Ion [M]⁺: m/z 199, Base Peak: m/z 59 | chemicalbook.comnist.gov |

| ¹H NMR | N,N-Dibutyl this compound | δ 3.29 (t, 2H), 3.20 (t, 2H), 2.27 (t, 2H) (in CDCl₃) | rsc.org |

| ¹³C NMR | N,N-Dibutyl this compound | δ 173.28 (C=O) (in CDCl₃) | rsc.org |

| LC-MS | N,N-Bis(2-hydroxyethyl)this compound | Detected m/z: 288.2541 ([M+H]⁺) | unila.ac.id |

Purification is a critical step following the synthesis of this compound to remove unreacted starting materials, catalysts, and byproducts.

Column Chromatography: This is a widely used technique for purifying this compound compounds. The crude product is passed through a column packed with a stationary phase, most commonly silica gel. A solvent system (mobile phase), such as a mixture of ethyl acetate and hexane, is used to elute the components at different rates, allowing for the separation of the desired product. Flash column chromatography and gravity column chromatography are common variations of this method. sapub.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical and preparative-scale purification. Reverse-phase (RP) HPLC is a common method for analyzing this compound derivatives like N-octyl-dodecanamide. sielc.com This technique uses a nonpolar stationary phase (e.g., a Newcrom R1 column) and a polar mobile phase, such as a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com HPLC can also be used to assess the purity of synthesized compounds, often in conjunction with UV or MS detection.

Recrystallization: This is a standard technique for purifying solid this compound compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon slow cooling, the purified compound crystallizes out, leaving impurities behind in the solution.

X-ray techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-Ray Crystallography: This technique provides unambiguous determination of a molecule's structure, including its absolute stereochemistry. For complex chiral derivatives of this compound, such as the ceramide trafficking inhibitor HPA-12, obtaining single crystals suitable for X-ray analysis is a definitive way to confirm the stereochemical outcome of a stereoselective synthesis. researchgate.net The crystal structure of N-(2-hydroxypropan-2-yl)this compound has been confirmed using X-ray crystallography, revealing a planar amide group and a staggered conformation of the alkyl chain. vulcanchem.com

X-Ray Diffraction (XRD): XRD is used to study the structure of crystalline materials, including mono- and multilayer films. High-flux synchrotron X-ray diffraction has been employed to characterize the two-dimensional structure of this compound molecules adsorbed as a monolayer on a graphite (B72142) surface. diamond.ac.uksemanticscholar.orgresearchgate.net These studies reveal that the amide molecules form a highly ordered, close-packed structure. diamond.ac.uk The molecules arrange into hydrogen-bonded dimers, which are further linked into chains, imparting significant stability to the monolayer. diamond.ac.uk

Supramolecular Chemistry and Self Assembly of Dodecanamide Systems

Self-Assembly Mechanisms of Dodecanamide Derivatives

The self-assembly of this compound derivatives is a complex process governed by a delicate balance of multiple non-covalent interactions. These interactions dictate the formation of various hierarchical structures, from simple layers to complex, three-dimensional architectures.

This compound is an amphiphilic molecule, possessing both a hydrophilic amide head group and a long, hydrophobic dodecyl tail. solubilityofthings.comontosight.ai This dual nature is a key driver of its self-assembly in various solvents. solubilityofthings.com In polar solvents, the hydrophobic tails tend to aggregate to minimize contact with the solvent, a phenomenon known as the hydrophobic effect. This, coupled with the hydrophilic interactions of the amide group with the polar solvent, leads to the formation of structures like micelles or bilayers. Conversely, in non-polar solvents, the hydrophilic amide groups may aggregate, leading to inverted micellar structures. The balance between these opposing interactions is critical for the formation of stable supramolecular structures. solubilityofthings.com

The length of the alkyl chain in fatty amides plays a significant role in determining the morphology and stability of the self-assembled structures. scielo.br The van der Waals interactions between the alkyl chains increase with chain length, providing additional stability to the assembly. researchgate.net Studies comparing this compound with other fatty amides have shown that longer alkyl chains generally lead to more ordered and stable structures due to increased London dispersion forces. scielo.br Furthermore, the parity of the number of methylene (B1212753) groups in the alkyl chain can influence the packing and resulting morphology of the self-assembled structures, as seen in diamide (B1670390) derivatives. tandfonline.comlookchem.com This "odd-even" effect can lead to distinct differences in the self-assembly patterns and the properties of the resulting materials. tandfonline.com

Chirality can be expressed at the supramolecular level in assemblies of achiral molecules like this compound. This phenomenon, known as supramolecular chirality, arises from the specific spatial arrangement of the molecules within the assembly. nih.gov In this compound monolayers, the tilting of the alkyl chains relative to the surface and the specific packing arrangement of the amide groups can lead to the formation of chiral lamellae. unistra.fr The transfer of chirality from the molecular level to the macroscopic scale is a key area of research in supramolecular chemistry, with potential applications in areas such as asymmetric catalysis and chiral recognition. mdpi.comnih.gov The formation of these chiral structures is often influenced by the substrate on which the monolayer is formed and the conditions of self-assembly.

This compound and its derivatives can exhibit complex phase behavior, including the formation of mesomorphic or liquid crystalline phases. These phases are intermediate between the crystalline solid and the isotropic liquid states and are characterized by a degree of molecular order. For instance, N,N-bis(2-hydroxyethyl)this compound, a derivative of this compound, has been investigated as a bio-based phase change material (PCM). researchgate.net These materials can store and release large amounts of thermal energy during a phase transition. The self-assembly of this compound derivatives can lead to the formation of various liquid crystalline phases, such as lamellar or hexagonal phases, depending on factors like temperature and concentration. The study of the phase behavior of these complexes is important for their application in areas such as thermal energy storage and as structured fluids. acs.org

Formation of Hierarchical Structures

The self-assembly of this compound derivatives often proceeds in a hierarchical manner, where primary structures, such as hydrogen-bonded tapes or bilayers, further organize into more complex, higher-order architectures. This hierarchical self-assembly can lead to the formation of a variety of nano- and microstructures, including nanotubes, nanoribbons, and gels. researchgate.net For example, para-terphenylen-1,4″-ylenebis(this compound) has been shown to self-assemble into multiwalled, open-ended organic nanotubes or layered sheets depending on the assembly conditions. researchgate.netacs.org The formation of these hierarchical structures is a testament to the power of non-covalent interactions to create complex and functional materials from simple molecular building blocks. mdpi.com The ability to control this hierarchical assembly is a key goal in supramolecular chemistry, as it opens the door to the design of advanced materials with tailored properties. umich.edu

Stability and Dynamics of this compound Supramolecular Assemblies

The utility of supramolecular structures derived from this compound depends on their stability and their response to changes in their environment. Thermodynamic principles govern their formation and stability, while external stimuli can be used to dynamically control their assembly and disassembly.

Monolayers of this compound adsorbed onto surfaces provide a model system for studying the thermodynamics of self-assembly. Studies of this compound monolayers on graphite (B72142) have revealed exceptionally high stability. researchgate.netresearchgate.net Using synchrotron X-ray and neutron diffraction, researchers have determined that the this compound molecules lie flat on the graphite surface. researchgate.net

The primary driving force for this stable assembly is the formation of hydrogen bonds. The amide headgroups first form dimers, and these dimers then link together through further hydrogen bonds to create extended chains. researchgate.net This robust, hydrogen-bonded network results in a monolayer with a melting point significantly higher than that of bulk this compound, indicating profound thermodynamic stability even at low surface coverages. researchgate.net This stability is more pronounced for saturated amides compared to their unsaturated counterparts. researchgate.net The assembly process is thermodynamically driven, leading to kinetically arrested supramolecular structures. mdpi.com

This compound-based supramolecular assemblies are often "smart" materials, meaning their structure and properties can be controlled by external stimuli. mdpi.comsemanticscholar.org This responsiveness is critical for creating functional materials for applications ranging from electronics to drug delivery. mdpi.comdigitellinc.com

Common stimuli include:

Temperature: The phase transitions in DDA liquid crystals are temperature-dependent, allowing for the switching between lamellar and cubic structures. rsc.orgrsc.org Gel-sol transitions in organogels are also thermally reversible; heating disrupts the fibrous network, causing the gel to become a liquid, which reforms upon cooling. scielo.brnih.gov

Concentration and Solvent: The self-assembly of para-terphenylen-1,4''-ylenebis(this compound) yields nanotubes or layered sheets depending on the concentration in the solvent. umich.edu The specific solvent used can also dramatically affect whether gelation or crystallization occurs. researchgate.net

pH and Ionic Strength: For charged this compound derivatives or systems containing polyelectrolytes, changes in pH or the concentration of salts can alter the electrostatic interactions, influencing the formation and stability of micelles or other aggregates. nih.govsemanticscholar.orgdigitellinc.com

Shear Stress: As seen in thixotropic organogels, mechanical force can reversibly break down the self-assembled network, causing a transition from a solid-like gel to a liquid-like state. acs.orgacs.org

This ability to tune the self-assembly process through external triggers is a cornerstone of modern supramolecular chemistry, enabling the design of dynamic and adaptive materials. mdpi.com

Applications of this compound Supramolecular Assemblies in Functional Materials

The ability of this compound and its derivatives to self-assemble into ordered supramolecular structures through non-covalent interactions is the foundation for their use in a variety of advanced functional materials. These interactions, primarily hydrogen bonding and van der Waals forces, allow for the creation of materials with tunable properties and diverse applications, ranging from consumer products to high-technology sectors.

Development of Surfactants and Amphiphiles

This compound is an amphiphilic molecule, possessing a molecular structure with both a water-loving (hydrophilic) polar head group and a water-hating (hydrophobic) non-polar tail. cornell.edu This dual nature drives its behavior as a surfactant, a molecule that is active at surfaces and interfaces. cornell.edu The hydrophobic part is typically a hydrocarbon chain, while the hydrophilic amide group allows for interaction with polar solvents like water. cornell.edu

This amphiphilic character is the primary driver for the self-assembly of this compound derivatives in solutions. cornell.edudovepress.com In aqueous environments, the molecules orient themselves to minimize the unfavorable contact between the hydrophobic tails and water, leading to the spontaneous formation of organized structures such as micelles. cornell.edu Micelles are aggregates where the hydrophobic tails cluster in the core, and the hydrophilic heads form an outer shell that interfaces with the surrounding water. rsc.org The specific shape and size of these self-assembled structures are influenced by the molecular geometry of the surfactant. libretexts.org

The surfactant properties of this compound derivatives are harnessed in various applications. For instance, N,N-Bis(2-hydroxyethyl)this compound is utilized as an emulsifier and stabilizer in personal care products like shampoos and soaps, where it enhances texture and performance. The self-assembly is facilitated by the amide groups, and these ordered structures can exhibit high electric conductivity, a property useful for developing bio-friendly soft materials.

| Feature | Description | Reference |

| Molecular Structure | Amphiphilic, with a polar hydrophilic head and a non-polar hydrophobic tail. | cornell.edu |

| Self-Assembly | Forms structures like micelles in water to minimize hydrophobic interactions. | cornell.edu |

| Mechanism | Reduces surface tension at interfaces (e.g., air-water, oil-water). | cornell.edu |

| Key Derivatives | N,N-Bis(2-hydroxyethyl)this compound |

Materials for Drug Delivery Systems

The micelle-forming capability of this compound-based surfactants is particularly valuable in pharmaceutical sciences for creating advanced drug delivery systems. smolecule.com Many therapeutic compounds are hydrophobic, meaning they have poor solubility in water, which can limit their bioavailability and effectiveness. This compound-based micelles can encapsulate these hydrophobic drugs within their core.

This encapsulation process effectively creates a nanoscale carrier that can transport the drug through the aqueous environment of the body. By sequestering the drug from the water, the system improves its solubility and stability. For example, N-[3-(dimethylamino)propyl]this compound has been investigated specifically for its ability to form micelles that enclose hydrophobic drugs, thereby enhancing their bioavailability. Similarly, N-(tris(hydroxymethyl)methyl)-dodecanamide has shown promise as a component in biomedical research for developing new drug delivery systems. ontosight.ai Research has also explored polymers based on N-(3-hydroxypropyl)this compound, which show potential in drug delivery due to their biodegradability. vulcanchem.com The primary mechanism relies on the surfactant's ability to reduce surface tension and form these crucial micellar structures.

Components in Tissue Engineering Scaffolds and Matrices

In the field of tissue engineering, the goal is to create scaffolds that mimic the native extracellular matrix (ECM) to support cell attachment, growth, and tissue regeneration. nih.govfrontiersin.orgmdpi.com The materials used for these scaffolds must be biocompatible and ideally should promote cellular interaction. frontiersin.org

This compound derivatives are being explored for their potential in creating such biomaterials. ontosight.ai The self-assembling nature of these molecules allows for the formation of nanofibrous structures that can resemble the physical architecture of natural ECM proteins. nih.gov For instance, research into this compound, N-(tris(hydroxymethyl)methyl)-, highlights its potential use in the development of new biomaterials for biotechnology applications. ontosight.ai Polymeric nanofiber matrices are considered excellent candidates for ECM-mimetic materials, and the ability of this compound derivatives to form such structures makes them attractive for this purpose. nih.gov These scaffolds can be designed to provide structural support and present surfaces that promote cell adhesion, which is critical for tissue integration and healing. researchgate.netmdpi.com

Foaming Agents and Concrete Foaming Agents

This compound-based surfactants are effective foaming agents, a property utilized in the production of cellular or foamed concrete. scientific.netresearchgate.net This lightweight construction material offers excellent thermal insulation properties. researchgate.netisoltech.it

A lauramide (this compound) concrete foaming agent can be synthesized from N-(2-hydroxyethyl)ethylenediamine, dodecanoic acid, and chloroacetic acid. scientific.netresearchgate.net Research has focused on optimizing the reaction conditions to produce a foaming agent with very low surface tension and good foaming properties. scientific.netresearchgate.net The resulting agent can be used directly without extensive purification in the production of low-density foam concrete. scientific.netresearchgate.net The stability and uniformity of the foam are crucial for the quality of the final concrete product, ensuring it retains its lightness and strength. isoltech.it The use of this compound-based agents helps in creating a stable and uniform foam structure within the concrete mix. scientific.netresearchgate.net

Optimized Synthesis Conditions for this compound Foaming Agent

| Parameter | Optimized Value/Condition | Reference |

|---|---|---|

| Reactants | N-(2-hydroxyethyl)ethylenediamine, dodecanoic acid, chloroacetic acid | scientific.netresearchgate.net |

| Key Properties | Low surface tension, good foaming ability | scientific.netresearchgate.net |

| Application | Low-density foam concrete | scientific.netresearchgate.net |

Supramolecular Gels in Optoelectronic and Energy Applications

Supramolecular gels formed from low-molecular-weight gelators, including this compound derivatives, represent a class of soft materials with significant potential in optoelectronics and energy devices. mdpi.comchimia.ch These gels are created through the self-assembly of molecules into three-dimensional fibrillar networks that immobilize a solvent. chimia.ch The process is driven by non-covalent interactions like hydrogen bonding and π-stacking. mdpi.com

By incorporating chromophores (light-absorbing parts) into the gelator molecules, functional materials with electronic and photonic properties can be designed. chimia.ch A notable example is the use of a two-component gelator system including N,N'-1,5-pentanediylbis-dodecanamide to create a quasi-solid-state electrolyte for dye-sensitized solar cells (DSSCs). researchgate.net This supramolecular gel electrolyte demonstrates the potential of this compound-based structures in energy generation. mdpi.comresearchgate.net The self-assembled fibrous structures in these gels can act as scaffolds for energy transfer processes or as charge transport pathways, opening up applications in organic photovoltaics and other electronic devices. chimia.ch

Phase Change Materials (PCMs) using N,N-bis(2-hydroxyethyl)this compound

Phase change materials (PCMs) are substances that store and release large amounts of thermal energy during a phase transition (e.g., from solid to liquid). researchgate.netresearchgate.net This property makes them highly suitable for thermal management and energy storage applications. nih.govresearcher.life

N,N-bis(2-hydroxyethyl)this compound (also known as BHD or Lauric DEA), a derivative of coconut oil, has been identified as a promising bio-based PCM. researchgate.netnih.gov It possesses a high latent heat of fusion and a melting point that is suitable for applications like temperature regulation in buildings. researchgate.netnih.gov

To overcome issues like leakage of the PCM in its liquid state, it is often encapsulated within a supporting polymer matrix to create a "shape-stabilized" PCM. researchgate.netresearchgate.net A method known as thermally induced phase separation (TIPS) is used to create these composites. In this process, N,N-bis(2-hydroxyethyl)this compound is mixed with a polymer, such as polyamide 12 (PA12), and heated to form a homogeneous solution. researchgate.net Upon cooling, the polymer solidifies, forming a scaffold that traps the BHD, which solidifies at a lower temperature. researchgate.net The resulting material maintains its shape even when the PCM is molten and shows excellent stability over many thermal cycles. researchgate.netnih.gov

Thermal Properties of N,N-bis(2-hydroxyethyl)this compound (BHD) based PCMs

| Property | Value | Reference |

|---|---|---|

| Source | Coconut oil derivative (Bio-based) | researchgate.netnih.gov |

| Latent Heat (Pure BHD) | 143 J g⁻¹ | researchgate.netnih.gov |

| Melting Point | 32–38 °C | researchgate.netnih.gov |

| Latent Heat (Encapsulated in PA12) | 111 J g⁻¹ | researchgate.netnih.gov |

| Thermal Cycles | Retains integrity and usability across 100 cycles | researchgate.netnih.gov |

Biological and Biomedical Research on Dodecanamide

Biological Activity of Dodecanamide and its Derivatives

This compound, a fatty acid amide, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, characterized by a 12-carbon aliphatic chain, exhibit a range of properties that make them subjects of research in various biomedical fields.

Antimicrobial Properties (Antibacterial and Antifungal)

This compound and its derivatives have demonstrated notable antimicrobial effects against a spectrum of pathogens.

Antibacterial Activity : In-vitro studies have revealed that N-phenyl-dodecanamide possesses broad-spectrum activity against both Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. vulcanchem.com The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes. vulcanchem.com Another derivative, N-(2-aminoethyl)this compound, has shown significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 16μg/mL against various strains, including methicillin-resistant S. aureus. nih.gov The antimicrobial efficacy of these compounds is often linked to their lipophilicity, which facilitates interaction with bacterial membranes. vulcanchem.comnih.gov Furthermore, N,N-Bis(2-hydroxyethyl)this compound has been shown to possess antimicrobial properties and can act synergistically with other antimicrobial agents. biosynth.com

Antifungal Activity : Certain this compound derivatives also exhibit antifungal properties. N-phenyl-dodecanamide has been shown to be active against Candida albicans. vulcanchem.com N-acyldiamines, including this compound derivatives, have displayed good to moderate antifungal activity against four Candida species: C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. nih.gov For instance, the chloroform (B151607) extract of the endophytic fungus Lasiodiplodia sp., which contains this compound, showed major inhibition against Candida parapsilosis with a MIC of 12.5-25 µg.mL-1. brazilianjournals.com.br

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| N-phenyl-dodecanamide | Pseudomonas aeruginosa | Inhibition (IC₅₀ ~50 nM) | vulcanchem.com |

| N-phenyl-dodecanamide | Staphylococcus aureus | Broad-spectrum activity | vulcanchem.com |

| N-phenyl-dodecanamide | Candida albicans | Antifungal activity | vulcanchem.com |

| N-(2-aminoethyl)this compound | Gram-positive bacteria | MIC values from 1-16μg/mL | nih.gov |

| N,N-Bis(2-hydroxyethyl)this compound | Various bacterial strains | Antimicrobial activity, synergistic effects | biosynth.com |

| This compound (from Lasiodiplodia sp.) | Candida parapsilosis | MIC of 12.5-25 µg.mL-1 | brazilianjournals.com.br |

Anti-inflammatory Properties

This compound and its derivatives have been investigated for their potential to modulate inflammatory responses.

Inhibition of Pro-inflammatory Cytokines : N-phenyl-dodecanamide has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. vulcanchem.com It can also reduce the production of TNF-α and IL-6 in RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS). This suggests a downregulation of the NF-κB signaling pathway. vulcanchem.com Another derivative, N-(4-hydroxyphenyl)this compound, is also suggested to have anti-inflammatory properties. lookchem.com

Modulation of Immune Cell Activity : N-phenyl-dodecanamide targets phagocytes and inhibits zymosan-induced oxidative bursts, a key event in the inflammatory response. vulcanchem.com Furthermore, N-(3-oxododecanoyl)-L-homoserine lactone, a this compound derivative, inhibits the production of TNF-α and IL-12 by LPS-stimulated macrophages. chemicalbook.comrndsystems.comtocris.com

Animal Model Studies : In animal models of inflammation, such as adjuvant-induced arthritis, N-phenyl-dodecanamide demonstrated significant anti-inflammatory effects by reducing paw swelling and joint inflammation.

Anticancer and Antitumor Activities (e.g., against HepG2 cells)

Research has pointed towards the potential of this compound and its derivatives as anticancer agents.

Activity against HepG2 Cells : A novel acylspermidine derivative, N-(4-aminobutyl)-N-(3-aminopropyl)-8-hydroxy-dodecanamide (AAHD), has been shown to significantly suppress the growth of human hepatocellular carcinoma (HepG2) cells in a dose- and time-dependent manner. nih.gov This compound induced anti-proliferative and pro-apoptotic activities in HepG2 cells. nih.gov An untargeted metabolomic study on HepG2 cells exposed to an extract of Fucus vesiculosus showed an increased intensity of several fatty acid amides, including this compound. nih.gov This group of metabolites is reported to have anticancer activity. nih.gov

Drug Resistance Modulation : In the context of acute myeloid leukemia (AML), lower levels of this compound were observed in patients who responded well to chemotherapy. oncotarget.com This suggests that this compound produced by leukemic cells might contribute to drug resistance. oncotarget.com

Table 2: Anticancer and Antitumor Research Findings for this compound Derivatives

| Derivative | Cell Line | Key Finding | Reference |

|---|---|---|---|

| N-(4-aminobutyl)-N-(3-aminopropyl)-8-hydroxy-dodecanamide (AAHD) | HepG2 | Suppressed cell growth, induced apoptosis | nih.gov |

| This compound | HepG2 | Increased intensity in cells treated with anticancer extract | nih.gov |

| This compound | Acute Myeloid Leukemia (AML) cells | Higher levels correlated with chemotherapy non-responders | oncotarget.com |

Quorum Sensing Inhibition in Bacteria (e.g., Pseudomonas aeruginosa)

This compound derivatives play a role in bacterial communication, a process known as quorum sensing (QS).

Inhibition of QS Systems : Synthetic autoinducer analogs of this compound have been developed to inhibit QS in Pseudomonas aeruginosa. sigmaaldrich.comsigmaaldrich.com For example, 3-oxo-N-(2-oxocyclohexyl)this compound inhibits the lasI and rhlI reporters, which are key components of the P. aeruginosa QS system. sigmaaldrich.comsigmaaldrich.com This inhibition leads to a reduction in the production of virulence factors and biofilm formation. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Signaling Molecule Activity : this compound, 3-oxo-, acts as a signaling molecule produced by bacteria like Pseudomonas aeruginosa and influences gene expression related to virulence and biofilm formation. smolecule.com N-(3-oxododecanoyl)-L-homoserine lactone is a well-known bacterial quorum-sensing signal molecule produced by P. aeruginosa. chemicalbook.comrndsystems.com

Modulation of Immune Responses (Lymphocyte Proliferation, Cytokine Production)

Beyond general anti-inflammatory effects, this compound derivatives can specifically modulate various aspects of the immune system.

Lymphocyte Proliferation : N-(3-oxododecanoyl)-L-homoserine lactone has been shown to inhibit lymphocyte proliferation. chemicalbook.comrndsystems.comtocris.com

Cytokine Production : This same derivative inhibits the production of TNF-α and IL-12 by macrophages stimulated with LPS. chemicalbook.comrndsystems.comtocris.com At different concentrations, it can either inhibit or promote antibody production in spleen cells stimulated with keyhole limpet hemocyanin (KLH). chemicalbook.comrndsystems.com this compound, 3-oxo- can also influence cytokine production in macrophages and has been shown to induce IL-8 production in human bronchial epithelial cells. smolecule.com

Interaction with Biological Targets (Enzymes, Receptors, Biomolecules)

The biological activities of this compound and its derivatives stem from their interactions with various molecular targets.

Enzyme Inhibition : N-phenyl-dodecanamide has been found to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase through hydrogen bonding and hydrophobic interactions. vulcanchem.com The ability of derivatives like N-(4-hydroxyphenyl)this compound to interact with enzymes is a key area of investigation for drug development. lookchem.com

Receptor Interaction : The presence of specific functional groups, such as the 4-hydroxyphenyl group in N-(4-hydroxyphenyl)this compound, may enable interaction with biological receptors. lookchem.com Some derivatives are being explored for their ability to modulate cannabinoid receptors (CB1 and CB2). smolecule.com

Interaction with Biomolecules : The lipophilic nature of the dodecyl chain allows these compounds to interact with lipid bilayers and proteins. vulcanchem.com For instance, N,N-Bis(2-hydroxyethyl) this compound exhibits robust non-covalent binding with asphaltene, indicating strong physical stabilization without chemical interaction. researchgate.net The amphiphilic nature of derivatives like N-[2-[(2-hydroxyethyl)amino]ethyl]-dodecanamide allows them to interact favorably with lipids and proteins. smolecule.com

Influence on Cellular Signaling Pathways

This compound and its derivatives can exert influence over various cellular signaling pathways. For instance, certain derivatives are involved in modulating inflammatory responses. N-phenyl-dodecanamide has been shown to suppress pro-inflammatory cytokines like TNF-α and IL-1β and to inhibit the NF-κB signaling pathway in phagocytes. vulcanchem.com Another derivative, 3-oxo-dodecanamide, can induce the production of interleukin-8 (IL-8) in human bronchial epithelial cells, indicating its role in modulating inflammatory signals during bacterial infections. smolecule.com

Furthermore, N-acyl-L-homoserine lactones, a class of compounds to which N-dodecanoyl-L-homoserine lactone belongs, are well-known signaling molecules in bacterial quorum sensing. ebi.ac.uk These molecules are crucial for cell-to-cell communication, which regulates processes such as biofilm formation and virulence gene expression. ebi.ac.uk This highlights the diverse roles of this compound-related structures in cellular communication across different biological systems. The inhibition of enzymes such as acetylcholinesterase by this compound derivatives can also enhance cholinergic signaling.

Mechanistic Studies of this compound Biological Interactions

Molecular Interactions with Lipids and Proteins

The chemical structure of this compound, featuring a 12-carbon long hydrophobic tail, gives it a lipophilic character. ontosight.ai This property facilitates its interaction with lipids and proteins within biological systems. vulcanchem.com The long alkyl chain allows it to integrate into lipid bilayers and interact with hydrophobic regions of proteins. vulcanchem.comontosight.ai This amphiphilic nature is a key aspect of its biological activity, enabling it to influence cellular structures and functions. ontosight.ai